molecular formula C10H15NO4 B051416 Tert-Butyl 2,4-dioxopiperidine-1-carboxylate CAS No. 845267-78-9

Tert-Butyl 2,4-dioxopiperidine-1-carboxylate

Cat. No. B051416
M. Wt: 213.23 g/mol
InChI Key: SLCAHLSQXDNQSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl derivatives, such as tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, involves a series of chemical reactions starting from readily available reagents. An efficient approach to synthesizing this compound includes steps like SN2 substitution, borohydride reduction, oxidation, and acylation, achieving a total yield of up to 80.2% (Chen Xin-zhi, 2011). This method highlights the simplicity and industrial scalability of the synthesis process.

Molecular Structure Analysis

X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its derivatives reveal the molecular packing driven by strong O-H...O=C hydrogen bonds, forming infinite chains in the crystal structure. These studies provide insight into the compound's stereochemistry and molecular interactions (C. Didierjean et al., 2004).

Chemical Reactions and Properties

The reactivity of tert-butyl 2,4-dioxopiperidine-1-carboxylate derivatives towards various reagents underscores their versatility in organic synthesis. For instance, their reaction with L-selectride in anhydrous tetrahydrofuran yields quantitative cis isomers, highlighting their potential as synthons for preparing diverse piperidine derivatives (V. Boev et al., 2015).

Scientific Research Applications

  • X-ray Studies and Molecular Packing : Tert-Butyl 2,4-dioxopiperidine-1-carboxylate was found to occur in the 4-enol form when crystals were grown from a mixture of dichloromethane and pentane. This study emphasizes the significance of molecular packing in the crystal structure, driven by strong hydrogen bonds, which is crucial in the development of pharmaceuticals and fine chemicals (Didierjean et al., 2004).

  • Synthesis of Indazolo Naphthyridine Derivatives : An efficient method was developed for synthesizing indazolo naphthyridine derivatives using tert-butyl 2,4-dioxopiperidine-1-carboxylate. These compounds have potential applications in drug development and organic synthesis (Chen et al., 2019).

  • Stereoselective Synthesis of Substituted Tert-Butyl Piperidine Carboxylates : Research has shown that tert-butyl 2,4-dioxopiperidine-1-carboxylate and its derivatives react to give substituted tert-butyl piperidine carboxylates. This stereoselective synthesis is vital for creating specific molecular configurations needed in pharmaceuticals (Boev et al., 2015).

  • Catalyst-Free Synthesis of Naphthyridine Derivatives : This compound has been used in a catalyst-free synthesis process to create naphtho[1,6]naphthyridine derivatives. Catalyst-free reactions are important for greener and more sustainable chemical processes (Mu et al., 2015).

  • Synthesis of Protein Tyrosine Kinase Inhibitors : Tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, closely related to tert-butyl 2,4-dioxopiperidine-1-carboxylate, is used in synthesizing a novel protein tyrosine kinase Jak3 inhibitor. This highlights its role in creating targeted therapies for diseases like cancer (Xin-zhi, 2011).

  • Synthesis of Oxygen Heterocycle Fused Piperidine Derivatives : It's used in the formation of piperidine derivatives fused with oxygen heterocycles, which are important in designing complex molecular structures for pharmaceutical applications (Moskalenko & Boev, 2014).

Safety And Hazards

While specific safety and hazard information for Tert-Butyl 2,4-dioxopiperidine-1-carboxylate is not available, general safety measures should be followed while handling this compound. This includes wearing personal protective equipment, such as protective gloves and goggles, and avoiding contact with skin, eyes, and respiratory tract . In case of accidental contact, immediate rinsing with plenty of water and seeking medical help is advised .

properties

IUPAC Name

tert-butyl 2,4-dioxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-5-4-7(12)6-8(11)13/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCAHLSQXDNQSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635844
Record name tert-Butyl 2,4-dioxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-Butyl 2,4-dioxopiperidine-1-carboxylate

CAS RN

845267-78-9
Record name tert-Butyl 2,4-dioxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 2,4-dioxopiperidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of tert-butyl[3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-3-oxopropyl]carbamate (8.3 g, 26.3 mmol) in EtOAc (130 mL) was heated at reflux for 4 h. The solution was concentrated to afford the title compound which was used without further purification. LRMS (ESI) m/z 214.2 [(M+H)+; calcd for C10H15NO4: 214].
Name
Quantity
130 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A stirred solution of [3-(2,2-dimethyl-4,6-dioxo-[1,3]dioxin-5-ylidene)-3-hydroxy-propyl]-carbamic acid tert-butyl ester (9.2 g, 29.2 mmol) obtained from Example 41 in 180 ml of dioxane was heated to reflux for 2 hours. The mixture was evaporated under reduced pressure to give the crude product 2,4-dioxo-piperidine-1-carboxylic acid tert-butyl ester (6.4 g) as a yellow oil which was used as such.

Synthesis routes and methods III

Procedure details

Tert-butyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-3-oxopropylcarbamate (I-59b: 50 g, 158.57 mmol) was dissolved in ethyl acetate (500 mL) at room temperature under nitrogen atmosphere and the resulting reaction mass was heated at 105° C. for 20 hours. The reaction was monitored by TLC (10% methanol in DCM). The reaction mass was cooled to room temperature and concentrated under reduced pressure to afford the crude product. Purification by ether-wash afforded 28 g of the product (83% yield).
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
Z Pan, H Xu, K Mao, L Dai, L Zhao… - Journal of Heterocyclic …, 2019 - Wiley Online Library
In this research, we have developed an efficient three‐component reaction for the synthesis of pyrano[3,2‐c]pyridine derivatives from the reaction of aromatic aldehydes, tert‐butyl 2,4‐…
Number of citations: 2 onlinelibrary.wiley.com
P Orsini, A Maccario, N Colombo - Synthesis, 2007 - thieme-connect.com
A method for the regioselective γ-alkylation of N-Boc protected piperidine-2, 4-dione is reported. The use of a wide variety of electrophiles demonstrates the robustness of the procedure. …
Number of citations: 9 www.thieme-connect.com
C Li, XY Mu, YL Li, Y Liu, XS Wang - ACS Combinatorial Science, 2013 - ACS Publications
A three-component reaction between an aromatic aldehyde, an amine, and tert-butyl 2,4-dioxopiperidine-1-carboxylate in EtOH at refluxing temperature gave fused tetracyclic …
Number of citations: 20 pubs.acs.org
M Zhang, Y Zhou, Y Li, Y Liu, X Wang - Chinese Journal of Organic …, 2013 - sioc-journal.cn
A green and facile method for the synthesis of tert-butyl 2-amino-4-aryl-7, 8-dihydro-5-oxo-4H-pyrano-[3, 2-c] pyridine-6 (5H)-carboxylate derivatives, is described in good to high yields …
Number of citations: 2 sioc-journal.cn
YG Ma, WW Qiang, C Li, MM Zhang… - Monatshefte für Chemie …, 2016 - Springer
Consecutive Knoevenagel condensation, Michael addition, cyclization, and Ullmann Csp 2 -N coupling reactions took place in the Domino reaction of o-halogenated benzaldehydes, …
Number of citations: 6 link.springer.com
DM Chen, JY Liu, M Wei, BW Wang… - Heterocyclic …, 2019 - degruyter.com
A simple method for the synthesis of the title compounds by an efficient in-situ reduction and cyclization reactions of aromatic aldehydes, tert-butyl 2,4-dioxopiperidine-1-carboxylate and …
Number of citations: 8 www.degruyter.com
XY Mu, J Xu, YJ Zhou, YL Li, Y Liu, XS Wang - Research on Chemical …, 2015 - Springer
A three-component reaction of aromatic aldehyde, naphthalene-2-amine or naphthalen-1-amine, and tert-butyl 2,4-dioxopiperidine-1-carboxylate in reflux EtOH, gave naphtho[1,6]…
Number of citations: 3 link.springer.com
RZ Jin, YL Li, XS Wang - Heterocyclic Communications, 2015 - degruyter.com
A three-component reaction of an aromatic aldehyde, 1H-benzo[d][1,2,3]triazol-5-amine and tert-butyl 2,4-dioxopiperidine-1-carboxylate in refluxing EtOH under catalyst-free conditions …
Number of citations: 1 www.degruyter.com
J Xu, YS Cao, YL Li, Y Liu, XS Wang - Research on Chemical …, 2015 - Springer
A mild, green, and facile method for the synthesis of naphthyridine derivatives is described in high yields using ionic liquids as a green media. The method involves a three-component …
Number of citations: 4 link.springer.com
XY Mu, C Li, YL Li, Y Liu… - Journal of Heterocyclic …, 2015 - Wiley Online Library
A three‐component reaction between an aromatic aldehyde, quinolin‐6‐amine or quinolin‐5‐amine, and tert‐butyl 2,4‐dioxopiperidine‐1‐carboxylate in reflux EtOH gave pyrido …
Number of citations: 1 onlinelibrary.wiley.com

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